(E,Z)-2,13-Octadecadienal
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Overview
Description
“(E,Z)-2,13-Octadecadienal” is likely an organic compound that contains a long carbon chain and two double bonds. The “E,Z” notation indicates the configuration of these double bonds . In the E-Z system, the higher priority groups (determined by atomic number) on each end of the double bond are analyzed. If they are on the same side, it’s a Z-isomer; if on opposite sides, it’s an E-isomer .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by its long carbon chain and the location and configuration of its double bonds . The exact structure would depend on the positions of the double bonds and the configuration (E or Z) at each double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the nature of its functional groups, and the configuration of its double bonds .Scientific Research Applications
Synthesis and Analytical Methods
(E,Z)-2,13-Octadecadienal has been a focus of research due to its role in the identification of sex pheromones secreted by various moth species. A study by Islam et al. (2007) detailed the synthesis and characterization of this compound, highlighting its importance in determining the specific configuration of natural pheromone components. The study emphasized the use of various analytical methods like GC-MS and HPLC for precise identification.
Pheromone Synthesis for Pest Control
The compound has been synthesized and used as a part of sex attractants for pest control in agriculture. Ebata and Mori (1979) developed a synthesis method for a mixture of this compound, which proved effective as an attractant for the Cherrytree Borer. This application demonstrates the compound's potential in integrated pest management strategies.
Pheromone Studies in Moths
Research by Nielsen et al. (1978) and Johnson et al. (1991) investigated the use of this compound in mating disruption of various moth species. These studies contribute to understanding the ecological roles of pheromones and their application in controlling agricultural pests.
Attractants in Agricultural Pest Management
The compound has also been identified as an attractant in the management of agricultural pests like the banana moth. Jang et al. (2010) Jang et al. (2010) demonstrated its effectiveness as a monitoring lure for populations of this moth, indicating its utility in sustainable agricultural practices.
Structure-Activity Correlations
Studies such as those by Hoskovec et al. (1993) focus on the structural aspects of this compound and its analogs, exploring how modifications in its structure affect biological activity. This research is crucial for the development of more effective pheromone-based pest control methods.
Mechanism of Action
Future Directions
Properties
CAS No. |
99577-57-8 |
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Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadeca-2,13-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-18H,2-4,7-15H2,1H3 |
InChI Key |
NCFULMZVHNTQOK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC/C=C\C=O |
SMILES |
CCCCC=CCCCCCCCCCC=CC=O |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CC=O |
Synonyms |
(2E,13Z)-2,13-Octadecadienal; Koiganal II; trans-2,cis-13-Octadecadienal; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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